

ϵ -caprolactone monomer synthesis and purification

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An In-Depth Technical Guide to the Synthesis and Purification of ϵ -Caprolactone

Introduction: The Significance of ϵ -Caprolactone

Epsilon-caprolactone (ϵ -CL) is a cyclic ester of paramount importance in the field of materials science and biomedical engineering.^[1] As the monomeric precursor to poly**caprolactone** (PCL), a biodegradable and biocompatible polyester, ϵ -CL is at the heart of innovations in drug delivery systems, tissue engineering scaffolds, and sustainable plastics.^{[2][3]} The performance of PCL is directly contingent on the purity of the starting monomer; therefore, robust and well-controlled methods for the synthesis and subsequent purification of ϵ -caprolactone are critical for researchers and developers.

This guide provides a comprehensive overview of the principal synthetic routes to ϵ -caprolactone, with a focus on the industrially dominant Baeyer-Villiger oxidation of cyclohexanone. It delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols, and outlines the critical purification strategies required to achieve polymerization-grade monomer.

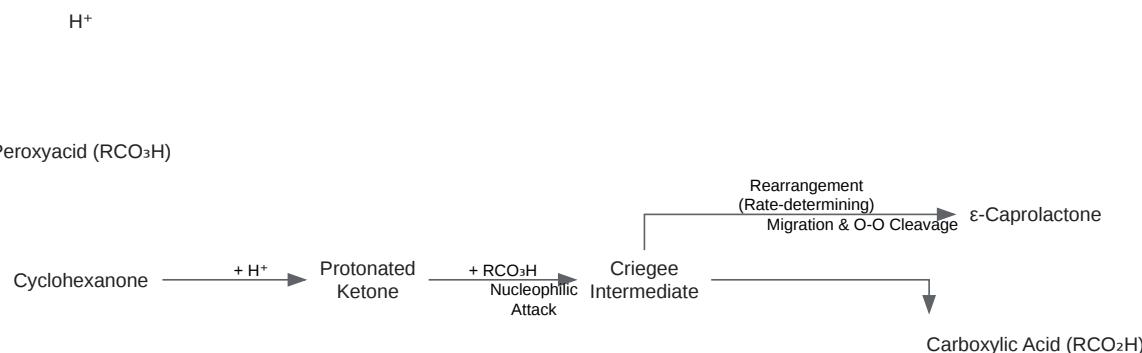
Part 1: Core Synthetic Methodologies

The conversion of a cyclic ketone to a lactone is an oxidative transformation. The choice of oxidant and catalyst defines the efficiency, selectivity, and environmental footprint of the process.

The Baeyer-Villiger Oxidation of Cyclohexanone

First reported in 1899, the Baeyer-Villiger (BV) oxidation remains the cornerstone of industrial ϵ -caprolactone production.[2][4] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of cyclohexanone to form the seven-membered lactone ring.[1]

Mechanism: The reaction proceeds via a critical tetrahedral intermediate, often referred to as the Criegee intermediate.[2] This is formed by the nucleophilic attack of a peroxy-compound on the carbonyl carbon of the ketone. The process is typically acid-catalyzed to activate the carbonyl group. The rate-determining step is the concerted rearrangement, where a carbon atom migrates to the adjacent peroxide oxygen, cleaving the O-O bond and yielding the lactone and a carboxylic acid byproduct.[2]



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Caption: The Baeyer-Villiger oxidation mechanism for ϵ -caprolactone synthesis.

Oxidant Systems:

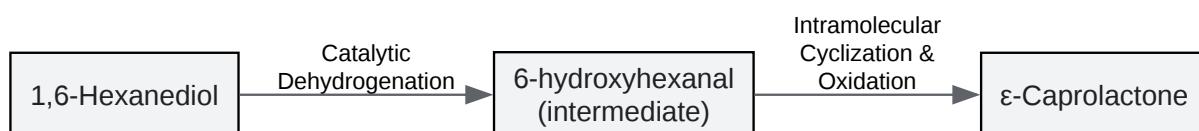
- Traditional Peroxyacids: Strong organic peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are highly effective and have been used extensively.[3][4] While efficient, they are used in stoichiometric amounts, and peracetic acid, in particular, poses significant transport and storage hazards due to its instability.[3]

- Green Oxidants (H_2O_2 and O_2): Modern synthetic efforts prioritize more environmentally benign and atom-economical oxidants like hydrogen peroxide (H_2O_2) and molecular oxygen (O_2).^{[4][5]}
 - Hydrogen Peroxide: Due to its weaker oxidizing ability compared to peroxyacids, H_2O_2 requires a catalyst to achieve efficient conversion.^[6] Both Brønsted and Lewis acids are employed to activate either the H_2O_2 or the ketone's carbonyl group.^[6] Catalysts like tin-containing zeolites (Sn-beta) have shown high selectivity for the lactone.^[6]
 - Molecular Oxygen: The use of O_2 or air is often accomplished through a co-oxidation process, typically with an aldehyde like benzaldehyde serving as a sacrificial co-oxidant.^[5] This approach can be catalyzed by various metal complexes or even non-metallic systems like nitrogen-doped carbon nanotubes.^[7]

Oxidant System	Typical Catalyst/Reagent	Temperature (°C)	Key Advantages	Key Disadvantages
m-CPBA	Stoichiometric	0 - 25	High yield, reliable laboratory method	Stoichiometric waste, cost
Peracetic Acid	Stoichiometric	45 - 55	Industrially established, effective	Safety hazards, instability ^[3]
Hydrogen Peroxide (H_2O_2)	Lewis/Brønsted Acids (e.g., Sn-Beta, $AlCl_3$)	40 - 80	Green oxidant (byproduct is water), safer	Requires catalyst, lower reaction rates ^[5] ^[6]
Molecular Oxygen (O_2)	Co-oxidant (e.g., Benzaldehyde) + Catalyst	60 - 80	Highly economical, uses air as oxidant	Requires co-oxidant, can have side reactions ^{[7][8]}

Alternative Synthetic Route: Oxidative Lactonization of 1,6-Hexanediol

A promising alternative pathway involves the selective oxidative lactonization of 1,6-hexanediol. [9] This method is attractive as it can start from a different feedstock and avoids the use of potent peroxy-compounds. The process generally involves a catalytic system that facilitates the dehydrogenation of one terminal alcohol to an aldehyde, which then undergoes intramolecular cyclization and further oxidation to form the lactone.



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Caption: Synthetic pathway from 1,6-hexanediol to **ε-caprolactone**.

Biocatalytic Synthesis

Enzymatic routes represent the frontier of green chemistry for ε-CL production. Cascades involving cyclohexanone monooxygenase (CHMO) and an alcohol dehydrogenase (ADH) can convert cyclohexanol directly to **ε-caprolactone** with high selectivity.[10] These systems can be engineered into whole-cell biocatalysts, offering a self-sufficient process where the ADH regenerates the NADPH cofactor required by the CHMO.[10][11] Some advanced cascades even start from bio-based phenol, converting it first to cyclohexanol and then to the final product in an organic medium, which simplifies purification.[12]

Part 2: Purification of ε-Caprolactone

Achieving polymerization-grade purity (typically >99.9%) is non-negotiable for producing high-quality PCL. The crude product from synthesis contains a variety of impurities that must be meticulously removed.

Common Impurities:

- Low-boiling: Unreacted cyclohexanone, solvents, water.

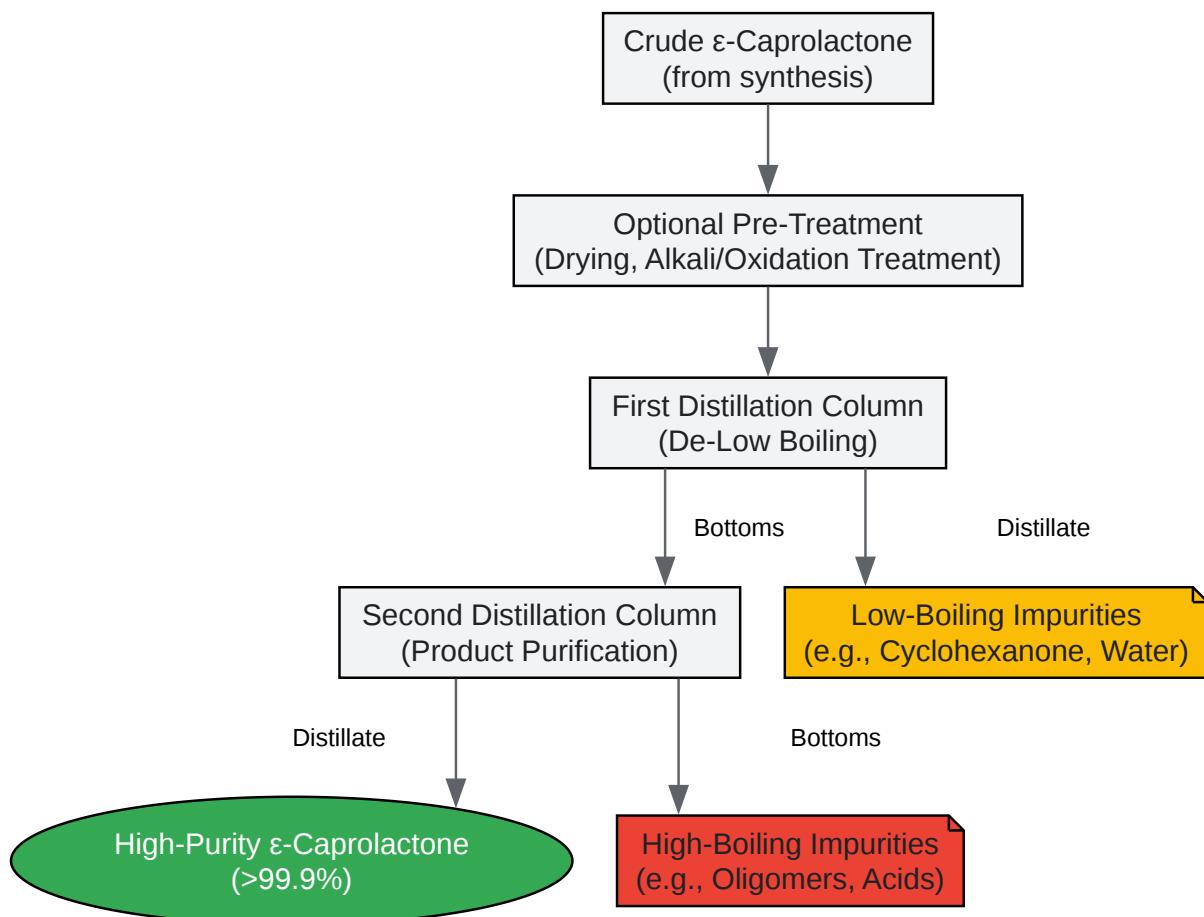
- High-boiling: Adipic acid, 6-hydroxycaproic acid, oligomers of **caprolactone**, catalyst residues.[13]
- Color Components: Trace impurities that can impart color to the final polymer.[13]

The Central Role of Vacuum Distillation

Distillation is the primary and most effective method for purifying ϵ -**caprolactone**.[14] Due to its relatively high boiling point (~235 °C at atmospheric pressure), performing the distillation under reduced pressure is essential to lower the boiling point and prevent thermally induced polymerization or degradation.[13][15]

A typical industrial process involves a multi-stage distillation strategy:

- De-Low Boiling Step: The crude mixture is first passed through a column to remove low-boiling components like unreacted cyclohexanone and solvents.[16]
- Product Distillation: The product ϵ -**caprolactone** is then distilled away from the high-boiling impurities, which remain in the bottom product.[16]

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Caption: General workflow for the purification of **ϵ -caprolactone** via fractional distillation.

Ancillary Purification Treatments

To enhance the efficiency of distillation and the quality of the final product, several pre- or post-distillation treatments can be employed.

- **Drying:** Water is a critical impurity as it can initiate ring-opening polymerization, affecting the molecular weight control of PCL. Before distillation, the crude monomer can be dried by stirring with a drying agent like calcium hydride (CaH_2) for 24-48 hours, followed by filtration. [\[17\]](#)
- **Alkali and/or Heat Treatment:** Treating the distilled monomer with an alkali compound or subjecting it to heat treatment ($130\text{-}210\text{ }^\circ\text{C}$) in an inert atmosphere can convert residual

acidic impurities and color precursors into non-volatile salts or high-boiling compounds, which can then be removed by a final simple distillation.[15]

- Oxidation Treatment: A patented industrial process involves bubbling an oxygen-containing gas through the distilled ϵ -CL in the presence of a cobalt catalyst. This selectively oxidizes color-forming impurities into high-boiling point components, which are subsequently removed by distillation, significantly improving the thermal color resistance of the monomer.[13]

Parameter	Specification	Purpose
Purity (GC)	> 99.9%	Ensures high molecular weight and predictable polymer properties.[18]
Water Content	< 150 ppm (preferably < 50 ppm)	Prevents uncontrolled initiation of polymerization.[13]
Acid Value	< 0.15 mg KOH/g	Minimizes side reactions and catalyst deactivation.[13]
Color (APHA)	< 15	Ensures a colorless final polymer product.[13]

Part 3: Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and performed with appropriate engineering controls and safety precautions in a laboratory setting.

Protocol 1: Lab-Scale Synthesis with m-CPBA[2]

- Setup: In a round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve cyclohexanone (1.0 g, 10.2 mmol) in 20 mL of dichloromethane (CH_2Cl_2).
- Cooling: Cool the solution to 0 °C in an ice bath.
- Oxidant Addition: In a separate beaker, dissolve m-CPBA (~2.8 g of 77% purity, ~12.2 mmol) in 30 mL of CH_2Cl_2 . Add this solution dropwise to the stirred cyclohexanone solution over 20 minutes, maintaining the temperature at 0 °C.

- Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Quenching: Upon completion, cool the mixture again to 0 °C. Quench unreacted peroxyacid by slowly adding saturated aqueous sodium bisulfite (NaHSO₃) solution until a starch-iodide paper test is negative.
- Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).
- Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude **ε-caprolactone**.

Protocol 2: Lab-Scale Purification by Vacuum Distillation[18]

- Drying (Optional but Recommended): Place the crude **ε-caprolactone** in a dry round-bottom flask with a stir bar. Add calcium hydride (CaH₂) and stir the mixture under a nitrogen atmosphere for 24-48 hours.
- Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is oven-dried and assembled while hot under vacuum to remove adsorbed water. [17]
- Distillation: If CaH₂ was used, carefully filter the monomer into the distillation flask under an inert atmosphere. Heat the flask using an oil bath.
- Fraction Collection: Apply vacuum and slowly increase the temperature.
 - Discard the initial 10-15% of the distillate (forerun), which may contain residual solvent and low-boiling impurities.
 - Collect the main fraction at a stable boiling point and pressure (e.g., 96-98 °C at 15 mmHg).[19]
 - Stop the distillation before the pot runs dry, leaving the final 10-15% as residue containing high-boiling impurities.[17]

- Storage: Store the purified, colorless liquid under an inert atmosphere (nitrogen or argon) to prevent moisture uptake.

Part 4: Purity Analysis and Quality Control

Confirming the purity of the final product is a critical final step.

- Gas Chromatography (GC): The gold standard for determining purity. A GC system with a Flame Ionization Detector (FID) can accurately quantify the **ϵ -caprolactone** peak relative to any residual impurities.[20]
- Karl Fischer Titration: The most accurate method for determining trace water content.[17]
- Titration: A simple acid-base titration is used to determine the acid value, an important measure of hydrolytic impurities.[13]
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure and ensure no unexpected byproducts are present.

Part 5: Safety Considerations

- ϵ -Caprolactone:** Causes serious eye irritation and may cause skin irritation.[21][22][23] Handle with appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[21]
- Reagents: Oxidizing agents like m-CPBA and peracetic acid are strong oxidizers and can be shock-sensitive or corrosive. Hydrogen peroxide at high concentrations is also a strong oxidizer. Always handle these reagents in a chemical fume hood and follow specific safety protocols.
- Procedures: Vacuum distillations should always be performed behind a safety shield. Ensure the glassware has no defects that could cause it to implode under vacuum.

Conclusion

The synthesis of high-purity **ϵ -caprolactone** is a well-established yet evolving field. While the Baeyer-Villiger oxidation of cyclohexanone remains the industrial mainstay, the impetus for greener and more sustainable chemistry is driving innovation in catalytic systems using H_2O_2 .

and O₂, as well as novel biocatalytic pathways. The purification of the monomer, primarily through meticulous vacuum distillation, is as critical as the synthesis itself. For researchers and developers in the polymer and biomedical fields, a mastery of these synthesis and purification techniques is fundamental to producing high-performance biodegradable materials.

References

- Gajewska, M., et al. (2022). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ϵ -**Caprolactone** Oligomers. MDPI.
- Yamamoto, S., et al. (2002). Process for producing ϵ -**caprolactone**. U.S. Patent No. 6,472,540 B1.
- Li, Z., et al. (2022). Solvent-Free Production of ϵ -**Caprolactone** from Oxidation of Cyclohexanone Catalyzed by Nitrogen-Doped Carbon Nanotubes. Industrial & Engineering Chemistry Research, ACS Publications.
- Gajewska, M., et al. (2022). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ϵ -**Caprolactone** Oligomers. PMC - NIH.
- Sato, H., et al. (1996). Purification of epsilon-**caprolactone**. Japanese Patent No. JPH08311059A.
- Zhang, L. (2014). A method for preparing ϵ -**caprolactone** in one step from cyclohexanone. Chinese Patent No. CN104211675A.
- ResearchGate. (n.d.). The synthesis of ϵ -**caprolactone** using the BASF method.
- Balke, K., et al. (2022). Enzyme cascade converting cyclohexanol into ϵ -**caprolactone** coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli. NIH.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - epsilon-**Caprolactone** monomer.
- ResearchGate. (n.d.). Research progress in synthesis of **caprolactone** by cyclohexanone oxidation.
- ResearchGate. (n.d.). Reactions in the synthesis of ϵ -**caprolactone**.
- Liu, Y., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. MDPI.
- Yamamoto, S., et al. (1999). Process for producing purified ϵ -**caprolactone**. U.S. Patent No. 5,994,565A.
- ResearchGate. (2021). Baeyer–Villiger co-oxidation of cyclohexanone with Fe–Sn–O catalysts in an O₂/benzaldehyde system.
- Rudroff, F., et al. (2024). Overcoming a Conceptual Limitation of Industrial ϵ -**Caprolactone** Production via Chemoenzymatic Synthesis in Organic Medium. PubMed.
- ResearchGate. (2013). How to produce **polycaprolactone** in an industrial process?.
- University of Rochester. (n.d.). Purification.

- ResearchGate. (2021). Recommended purification method of **caprolactone** prior to polymerization?.
- Wikipedia. (n.d.). **Caprolactone**.
- ResearchGate. (2016). Purification of epsilon-**caprolactone** prior to polymerization?.
- Bornadel, A., et al. (2015). A Bi-enzymatic Convergent Cascade for e-**Caprolactone** Synthesis Employing 1,6-Hexanediol as a 'Double-Smart Cosubstrate'. Dechema.
- Fischer, R., et al. (1999). Process for preparing 1,6-hexanediol and **caprolactone**. U.S. Patent No. 5,981,769A.
- ResearchGate. (2015). A Bi-enzymatic Convergent Cascade for ϵ -**Caprolactone** Synthesis Employing 1,6-Hexanediol as a 'Double-Smart Cosubstrate'.
- GL Sciences. (n.d.). Analysis of ϵ -caprolactam in Plastic Products.
- Shen, X., et al. (2023). Selective Oxidative Lactonization of 1,6-Hexanediol into ϵ -**Caprolactone**. Progress in Chemistry.
- ResearchGate. (2001). Purification of ϵ -caprolactam by means of a new dry-sweating technique.
- ResearchGate. (n.d.). A convergent synthesis of ϵ -**caprolactone** employing 1,6-hexanediol as a "smart cosubstrate".
- ResearchGate. (n.d.). Baeyer-Villiger oxidation of cyclohexanone using various oxidizing agents.
- ResearchGate. (2015). Baeyer-villiger oxidation of cyclohexanone to **caprolactone** over highly efficient MgO/SnO₂ catalyst using H₂O₂ as oxidant.
- ResearchGate. (2020). Determination of residual monomers in poly(lactide-co- ϵ -**caprolactone**) using gas chromatography.
- SID. (n.d.). Process Optimization of Poly(ϵ -**caprolactone**) Synthesis by Ring Opening Polymerization.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis - epsilon-**Caprolactone**, 99%.

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Sources

- 1. Caprolactone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ϵ -Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Oxidative Lactonization of 1,6-Hexanediol into ϵ -Caprolactone [manu56.magtech.com.cn]
- 10. Enzyme cascade converting cyclohexanol into ϵ -caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on *E. coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dechema.de [dechema.de]
- 12. Overcoming a Conceptual Limitation of Industrial ϵ -Caprolactone Production via Chemoenzymatic Synthesis in Organic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US6472540B1 - Process for producing $\hat{\mu}$ -caprolactone - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. US5994565A - Process for producing purified $\hat{\mu}$ -caprolactone - Google Patents [patents.google.com]
- 16. JPH08311059A - Purification of epsilon-caprolactone - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. researchgate.net [researchgate.net]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. chemicalbook.com [chemicalbook.com]
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